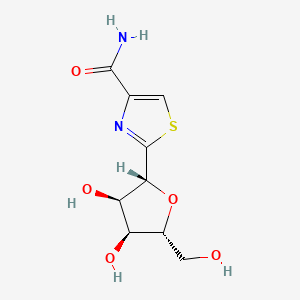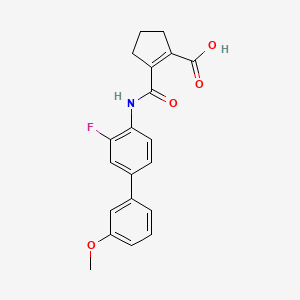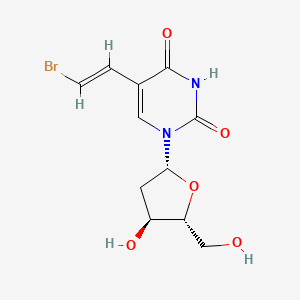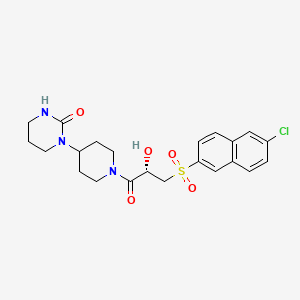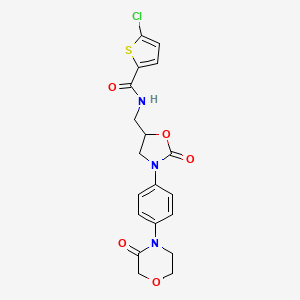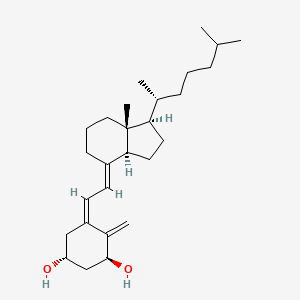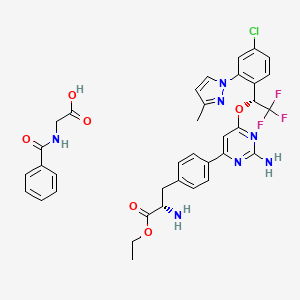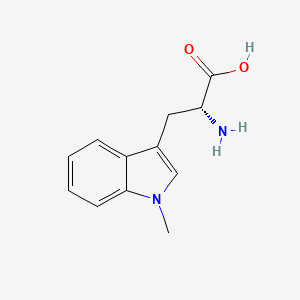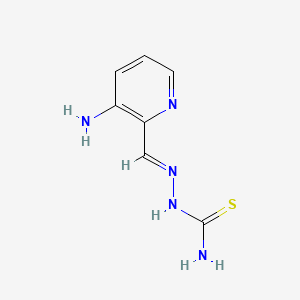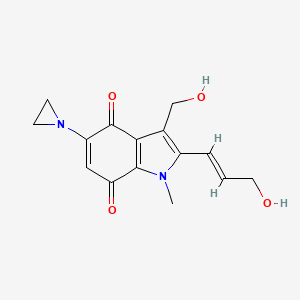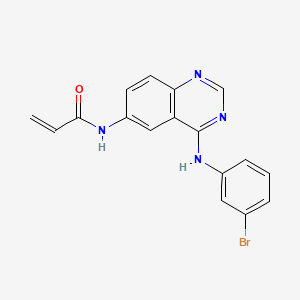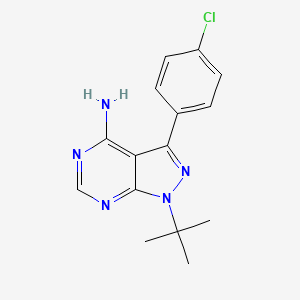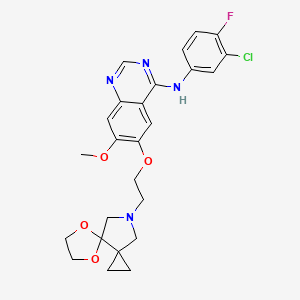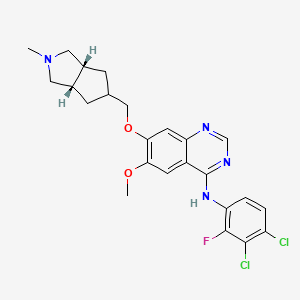
Iguratimod
Overview
Description
Iguratimod is an anti-inflammatory small molecule drug primarily used for the treatment of rheumatoid arthritis. It is known for its ability to inhibit the production of inflammatory cytokines, thereby reducing inflammation and immune responses. This compound is marketed under the trade names Careram and Kolbet in Japan and China .
Mechanism of Action
Target of Action
Iguratimod primarily targets B cells . It inhibits the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin . It also interacts with Pyruvate Dehydrogenase Kinase 1 (PDK1) during Tfh cell differentiation .
Mode of Action
This compound acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also suppresses Tfh cell differentiation in primary Sjögren’s syndrome patients through inhibiting Akt/mTOR/STAT3 signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8 and monocyte chemoattractant protein 1 production .
Pharmacokinetics
The low solubility of the drug leads to incomplete absorption and bioavailability, which affects the clinical efficacy and increases the gastrointestinal side effects of the drug .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of various inflammatory factors, the suppression of B cells from producing immunoglobulins and autoantibodies, the downregulation of T-cell-mediated cellular immunity, the acceleration of bone formation, and some activity against anti-pulmonary fibrosis .
Action Environment
Environmental conditions and demographic locations have been identified as main factors in the increasing trend of rheumatic diseases . .
Biochemical Analysis
Biochemical Properties
It acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Cellular Effects
Iguratimod has been shown to have significant effects on various types of cells and cellular processes. It inhibits the production of several inflammatory cytokines, including IL-1, IL-6, IL-8, and tumor necrosis factor (TNF), thereby reducing the production of immunoglobulins . It also has effects on bone metabolism by inhibiting osteoclast activation and inducing osteoblast differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to prevent NF-κB activation, which subsequently leads to the selective inhibition of COX-2 and several inflammatory cytokines . It acts directly on B cells, inhibiting the production of inflammatory cytokines and suppressing the production of immunoglobulin .
Dosage Effects in Animal Models
In animal models, the combination of this compound with methotrexate has been shown to significantly suppress swelling compared to each drug alone . The bone destruction in the combined group was lower than that in each drug alone group .
Metabolic Pathways
This compound has been found to interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus . It can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production
Subcellular Localization
It is known that this compound can interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus , suggesting that it may have some interaction with these subcellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iguratimod involves several steps, starting from the formation of the chromone core structure. The key steps include:
Formation of the Chromone Core: This involves the cyclization of appropriate precursors to form the chromone ring.
Introduction of the Methanesulfonamide Group: This step involves the reaction of the chromone intermediate with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.
Formylation: The final step involves the formylation of the chromone derivative to obtain this compound
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. Techniques such as high-gravity anti-solvent precipitation (HGAP) and the use of cyclodextrin nanosponges have been explored to improve the bioavailability and stability of the drug .
Chemical Reactions Analysis
Types of Reactions: Iguratimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the chromone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while substitution reactions can introduce various functional groups onto the chromone ring .
Scientific Research Applications
Iguratimod has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of chromone derivatives.
Biology: this compound is studied for its effects on immune cells and cytokine production.
Medicine: It is primarily used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the development of anti-inflammatory drugs .
Comparison with Similar Compounds
Methotrexate: A widely used disease-modifying antirheumatic drug (DMARD) that inhibits dihydrofolate reductase.
Leflunomide: Another DMARD that inhibits pyrimidine synthesis.
Sulfasalazine: A DMARD that is used to treat rheumatoid arthritis and inflammatory bowel disease .
Comparison:
Mechanism of Action: Unlike methotrexate and leflunomide, which target specific enzymes, Iguratimod primarily inhibits cytokine production by preventing NF-κB activation.
Efficacy: Studies have shown that this compound is effective in reducing disease activity in rheumatoid arthritis, with comparable efficacy to methotrexate and leflunomide .
Safety Profile: this compound has a different safety profile, with fewer gastrointestinal side effects compared to methotrexate .
Properties
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMATWQYLIFGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048971 | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123663-49-0 | |
| Record name | Iguratimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123663-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iguratimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iguratimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iguratimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IGURATIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
